(E)-1-benzyl-3-(((3,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
Synthesis Analysis
This compound has been synthesized from the titled enaminone via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .Chemical Reactions Analysis
The compound has been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Scientific Research Applications
Synthesis and Chemical Properties
The compound is related to a variety of synthesized molecules involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives, which serve as key intermediates for multicomponent reactions. For instance, a study by Lega et al. (2016) explored the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles. This process demonstrates the versatility of such compounds in creating diverse heterocyclic structures, which are of significant interest for their potential applications in materials science and pharmacology (Lega et al., 2016).
Another relevant study involves the synthesis of heterocyclic systems using a related compound, demonstrating its utility in generating novel fused pyrimidinones and other heterocycles, highlighting the role of these compounds in expanding the toolkit for organic synthesis (Toplak et al., 1999).
Catalysis and Reaction Mechanisms
Further research into the compound's derivatives has provided insights into reaction mechanisms and catalysis. For example, the work by Yamakawa and Noyori (1999) on the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by related structures elucidates the enantioselective processes that can be achieved with such catalysts. This study showcases the compound's relevance to developing asymmetric synthesis methodologies, a critical aspect of medicinal chemistry and material science (Yamakawa & Noyori, 1999).
Properties
IUPAC Name |
(3E)-1-benzyl-3-[(3,5-dimethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-12-18(2)14-20(13-17)25-15-23-24(27)21-10-6-7-11-22(21)26(30(23,28)29)16-19-8-4-3-5-9-19/h3-15,25H,16H2,1-2H3/b23-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZMTAUAYCMDLY-HZHRSRAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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